10-Fluorobenzo[f]quinoline

Catalog No.
S13038750
CAS No.
163275-67-0
M.F
C13H8FN
M. Wt
197.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Fluorobenzo[f]quinoline

CAS Number

163275-67-0

Product Name

10-Fluorobenzo[f]quinoline

IUPAC Name

10-fluorobenzo[f]quinoline

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H

InChI Key

SVLCSORBWPAQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F

10-Fluorobenzo[f]quinoline is a fluorinated heterocyclic compound that belongs to the class of quinolines. Its structure consists of a benzene ring fused to a quinoline moiety, with a fluorine atom located at the 10-position. This compound is notable for its unique electronic properties and potential biological activities, making it an area of interest in medicinal chemistry and materials science.

Typical of quinoline derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic system, making certain positions more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with dienophiles, due to its conjugated system.

Quinoline derivatives, including 10-fluorobenzo[f]quinoline, have been studied for their biological activities. They exhibit various pharmacological effects such as:

  • Anticancer Activity: Some studies suggest that fluorinated quinolines can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving reactive oxygen species and endoplasmic reticulum stress .
  • Antimicrobial Properties: Quinoline derivatives are known for their antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
  • Antiviral Activity: Research indicates that certain quinolines may inhibit viral replication, including potential activity against SARS-CoV-2 .

The synthesis of 10-fluorobenzo[f]quinoline can be achieved through several methods:

  • Fluorination of Benzo[f]quinoline: Direct fluorination using reagents like N-fluorobenzenesulfonimide or other fluorinating agents can introduce a fluorine atom at the desired position.
  • Cyclization Reactions: Starting from appropriate precursors such as o-aminobenzylamine and suitable electrophiles, cyclization can yield the quinoline structure with fluorine substitution .
  • One-Pot Synthesis: Recent methodologies involve one-pot reactions that combine multiple steps efficiently to produce quinoline derivatives with high yields .

10-Fluorobenzo[f]quinoline has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Material Science: Its unique electronic properties may be exploited in the development of organic semiconductors and fluorescent materials.
  • Chemical Probes: The compound can be used as a chemical probe in biological studies to investigate cellular mechanisms.

Interaction studies of 10-fluorobenzo[f]quinoline focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with protein targets, which helps in understanding its mechanism of action.
  • In Vitro Assays: To evaluate its efficacy against specific pathogens or cancer cell lines.
  • Structure-Activity Relationship Studies: To identify how structural modifications affect biological activity.

Several compounds share structural similarities with 10-fluorobenzo[f]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Fluorobenzo[f]quinolineFluorine at position 7Exhibits distinct antimicrobial activity
2-Fluorobenzo[f]quinolineFluorine at position 2Potentially different electronic properties
Benzo[f]quinolineNo fluorine substitutionBaseline for comparison in biological assays

These compounds highlight the uniqueness of 10-fluorobenzo[f]quinoline due to its specific fluorination pattern, which can significantly influence its reactivity and biological activity compared to non-fluorinated analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

197.064077422 g/mol

Monoisotopic Mass

197.064077422 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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